
2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a nitrophenyl and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-nitrobenzaldehyde, thiourea, and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 2-(4-Aminophenyl)-3-phenyl-1,3-thiazolidin-4-one.
Substitution: Various halogenated derivatives.
Oxidation: Sulfoxides or sulfones of the thiazolidinone ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The biological activity of 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is thought to be due to its ability to interact with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1,3-thiazolidin-4-one: Lacks the phenyl group, which may affect its biological activity.
3-Phenyl-1,3-thiazolidin-4-one: Lacks the nitrophenyl group, which may reduce its electron transfer capabilities.
2-Phenyl-1,3-thiazolidin-4-one: Lacks both the nitrophenyl and phenyl groups, making it less complex.
Uniqueness
2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of both the nitrophenyl and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups in the thiazolidinone ring structure enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H12N2O3S |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-9,15H,10H2 |
InChI Key |
UPPJKWRNZWHTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
solubility |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)
![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
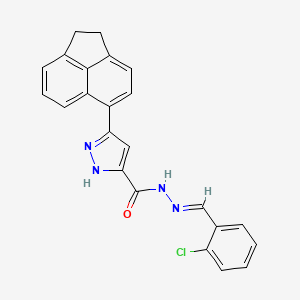
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)
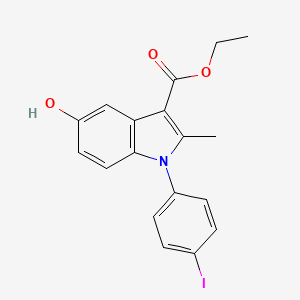
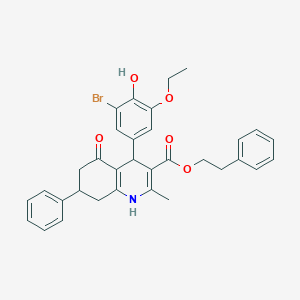
![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)
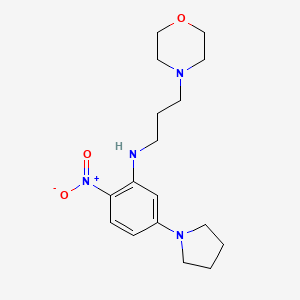
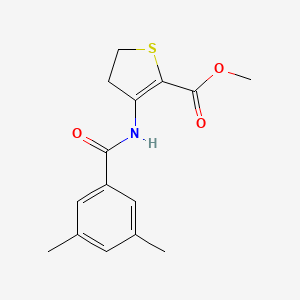
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)
